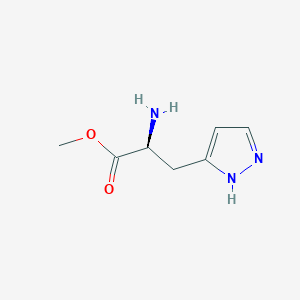
ethyl(1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized to introduce the amino and difluoro groups.
Esterification: The carboxylate group is esterified using ethyl alcohol under acidic conditions to form the ethyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSMe) or ammonia (NH3).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, alcohols, and substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoro groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1S,3R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of difluoro groups.
Ethyl (1S,3R)-3-amino-4-chlorocyclohexane-1-carboxylate hydrochloride: Similar structure but with a chloro group instead of difluoro groups.
Uniqueness
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The difluoro groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H16ClF2NO2 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-3-4-9(10,11)7(12)5-6;/h6-7H,2-5,12H2,1H3;1H/t6-,7+;/m0./s1 |
Clé InChI |
BRHVQFKFMMTQKU-UOERWJHTSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCC([C@@H](C1)N)(F)F.Cl |
SMILES canonique |
CCOC(=O)C1CCC(C(C1)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate](/img/structure/B13453950.png)

![1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13453968.png)

![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
